Fmoc-Leu-Onp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

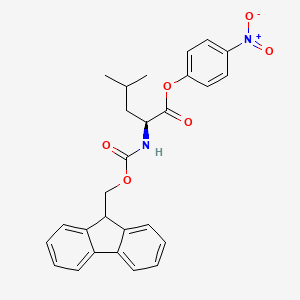

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Leu-ONp in Peptide Synthesis

Abstract

The strategic selection of protecting groups and activation methods is paramount to the efficiency and fidelity of solid-phase peptide synthesis (SPPS). Among the repertoire of reagents available to the peptide chemist, N-α-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp) represents a classical yet relevant tool. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and strategic role in the synthesis of peptides. We will explore the causality behind its application, juxtapose its performance with contemporary methods, and provide field-proven protocols for its effective use. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic building block.

Introduction: The Architectural Components of this compound

This compound is a specifically modified amino acid derivative designed for use in peptide synthesis. Its structure is a careful orchestration of three key components, each serving a distinct and critical function in the controlled, stepwise assembly of a peptide chain.

-

L-Leucine: The core amino acid, leucine, is a hydrophobic aliphatic amino acid that is a common constituent of proteins and peptides.[1]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a temporary protecting group attached to the α-amino group of the leucine.[2] The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a secondary amine like piperidine.[3][4] This base-lability is the cornerstone of the most widely used "Fmoc-SPPS" strategy, allowing for orthogonal protection schemes where acid-labile groups can be used for side-chain protection.[5]

-

The ONp (p-nitrophenyl) Ester: This moiety is attached to the carboxyl group of leucine, "activating" it for nucleophilic attack. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion.[6][7] This pre-activation strategy facilitates the formation of the peptide bond.

Understanding these components is crucial to appreciating the specific scenarios where this compound is an advantageous choice for peptide chemists.

The Mechanism of Action in Peptide Synthesis

The utility of this compound lies in its dual-functionality: the protective role of the Fmoc group and the activating role of the ONp ester. The process unfolds in a cyclical manner within the framework of Solid-Phase Peptide Synthesis (SPPS).

The Core SPPS Cycle

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[8] The general cycle, when using an Fmoc-protected amino acid, consists of two main steps: deprotection and coupling.

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[9]

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[4]

-

This abstraction leads to the formation of a stabilized anion.

-

The system then undergoes β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4]

-

The excess amine in the deprotection solution traps the DBF to form a stable adduct, driving the reaction to completion.[4][9]

Caption: Mechanism of Fmoc group removal by piperidine.

Mechanism of ONp-Ester Mediated Coupling

Once the N-terminal amine of the resin-bound peptide is free, the coupling reaction can proceed.

-

This compound is introduced to the reaction vessel, typically dissolved in a polar aprotic solvent like Dimethylformamide (DMF).[6]

-

The deprotected, nucleophilic α-amino group of the peptide chain attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester.

-

This attack forms a transient tetrahedral intermediate.

-

The intermediate collapses, leading to the formation of a new peptide bond and the release of the p-nitrophenoxide anion as a leaving group.[10] The stability of this anion makes it an effective leaving group, facilitating the reaction.

The release of the yellow-colored p-nitrophenolate can sometimes be used as a qualitative visual indicator of the reaction's progress.

Technical & Performance Characteristics

While effective, ONp esters are considered to be moderately reactive compared to more modern activation methods.[11] Their use represents a trade-off between stability and reaction kinetics.

| Parameter | This compound | In-situ Reagents (e.g., HBTU/HOBt) |

| Reactivity | Moderate | High to Very High |

| Reaction Time | Slower (can be hours) | Faster (typically minutes to 1-2 hours)[12] |

| Shelf Stability | High (can be pre-prepared and stored) | Low (reagents are mixed immediately before use) |

| Side Reactions | Lower risk of racemization for most amino acids | Higher risk of racemization if not optimized; requires additives like HOBt to suppress.[13] |

| Cost | Generally lower cost for the reagent itself | Higher cost for coupling reagents |

| Byproducts | p-nitrophenol | Dicyclohexylurea (for DCC), Tetramethylurea (for HBTU) |

Table 1: Comparative analysis of this compound versus common in-situ coupling reagents.

The primary advantage of using a pre-activated ester like this compound is its stability and the reduced risk of certain side reactions that can be promoted by potent in-situ coupling reagents.[7] However, the slower reaction kinetics were a driving force for the development of faster methods like those using uronium/aminium salts (HBTU, HATU) or carbodiimides (DCC, DIC) with additives.[11][13]

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in manual SPPS. Instrument-specific parameters may vary for automated synthesizers.

Materials and Reagents

-

This compound (CAS 71989-25-8)[6]

-

SPPS-grade resin (e.g., Fmoc-Rink Amide resin for peptide amides, Wang resin for peptide acids)[14]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

Protocol 1: Standard Fmoc Deprotection

This procedure is performed prior to the coupling step.

-

Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[15]

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a second portion of 20% piperidine in DMF.

-

Agitate the mixture for 7-10 minutes.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[15]

Protocol 2: Coupling with this compound

-

Following the final DMF wash of the deprotection step, drain the solvent from the resin.

-

Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from 1 to 12 hours) depending on the sequence.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates the absence of free primary amines and a complete reaction.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.

-

The resin is now ready for the next deprotection and coupling cycle.

Strategic Considerations and Field Insights

When to Choose this compound

While faster coupling reagents dominate many applications, Fmoc-ONp esters, including this compound, retain a strategic niche.

-

Minimizing Racemization: For amino acids that are particularly prone to racemization during activation (e.g., Cysteine, Histidine), the use of a stable, pre-formed active ester can sometimes offer a milder coupling condition compared to highly reactive uronium salts.

-

Segment Condensation: In the coupling of larger, protected peptide fragments, the moderate reactivity of ONp esters can be advantageous, helping to avoid side reactions.

-

Cost-Effectiveness: For large-scale synthesis of simple peptides, the lower cost of the ONp activation strategy can be a significant factor.

-

Manual Synthesis & Pedagogy: The slower reaction times and stability make ONp esters suitable for manual synthesis and for teaching the principles of SPPS, as reaction monitoring is more manageable.

Limitations and Alternatives

The primary limitation of this compound is its slower coupling speed.[11] For complex or "difficult" sequences, which are prone to aggregation, a fast and highly efficient coupling is critical to prevent the formation of deletion sequences. In these cases, more potent activating agents are generally preferred.

-

Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU, when combined with a base like DIPEA, offer rapid and efficient couplings, and are the standard for most automated SPPS.[16]

-

Carbodiimides: DIC or DCC, typically used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, are also highly effective and widely used.[13][17] The additive serves to suppress racemization and accelerate the reaction.

The choice of coupling strategy is therefore a critical experimental decision, balancing the demands of the specific peptide sequence with considerations of speed, cost, and potential side reactions.

Conclusion

This compound is a foundational reagent in the field of peptide synthesis. While the advent of faster in-situ coupling reagents has relegated it from a first-line choice for all applications, it remains a valuable and reliable tool for specific synthetic challenges. Its high stability, ease of use, and milder reactivity provide a strategic advantage in contexts where minimizing side reactions like racemization is of utmost importance. A thorough understanding of its mechanism, performance characteristics, and appropriate application allows the modern peptide chemist to leverage this classic building block to its full potential, ensuring the successful synthesis of high-quality peptides for research and drug development.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Coy, E., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

ResearchGate. (2010). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

-

ResearchGate. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Retrieved from [Link]

-

The Journal of Organic Chemistry. (1996). Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state. Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2011). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

-

Rapp Polymere. (n.d.). Fmoc-Leu Wang Resin. Retrieved from [Link]

-

MoBiTec. (n.d.). Fmoc-Leu-OH | Peptide Synthesis | Proteomics | Products. Retrieved from [Link]

-

ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]

-

PubMed. (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters. Retrieved from [Link]

Sources

- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 71989-25-8: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. uu.diva-portal.org [uu.diva-portal.org]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Fmoc-Leu Wang Resin [rapp-polymere.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Fmoc-Leu-ONp: Properties, Structure, and Application in Peptide Synthesis

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester (this compound) is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical properties, structure, and practical application. We will delve into the mechanistic rationale behind its use, present a detailed experimental protocol for its incorporation into a growing peptide chain, and discuss critical aspects of handling, safety, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis in their workflows.

Introduction: The Strategic Role of this compound in SPPS

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are constructed by anchoring the C-terminal amino acid to an insoluble resin support.[1] The Fmoc/tBu strategy is now the predominant method for SPPS, valued for its mild deprotection conditions which preserve sensitive functionalities within the peptide sequence.[][3]

Within this framework, this compound serves as a highly effective building block for introducing a leucine residue. It consists of three key components:

-

L-Leucine: The core amino acid residue.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amino function. Its key advantage is its stability to acids used for cleaving side-chain protecting groups, providing essential orthogonality.[4][5] The deprotection step, typically using piperidine, releases a fluorenyl-derived chromophore that can be quantified by UV spectroscopy to monitor reaction progress.[3]

-

ONp (p-nitrophenyl ester) Group: An activating group on the carboxyl end. The p-nitrophenolate is an excellent leaving group, facilitating the nucleophilic attack by the free amine of the resin-bound peptide chain to form a stable peptide bond.[6] Such "active esters" are sufficiently stable for isolation and storage while remaining reactive enough for efficient coupling.[5]

The combination of these features makes this compound a reliable and ready-to-use reagent for the controlled, stepwise elongation of peptide chains.

Chemical Properties and Structure

The utility of this compound is defined by its specific physicochemical properties, which are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (S)-4-nitrophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoate | [6][7] |

| Synonyms | Fmoc-L-leucine 4-nitrophenyl ester, N-Fmoc-L-leucine p-nitrophenyl ester | [6][7] |

| CAS Number | 71989-25-8 | [6][7] |

| Molecular Formula | C₂₇H₂₆N₂O₆ | [6][7] |

| Molecular Weight | 474.51 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | [6] |

| Storage Temperature | -15°C recommended for long-term stability. | [7] |

Structural Representation

The chemical structure of this compound is depicted below:

Caption: 2D structural relationship of the Fmoc, Leucine, and p-Nitrophenyl ester moieties in this compound.

Experimental Protocol: Coupling in Fmoc-SPPS

This section provides a detailed methodology for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Rationale and System Validation

The success of a coupling reaction is paramount for the final purity of the peptide. Using a pre-activated p-nitrophenyl ester like this compound simplifies the process by eliminating the need for in-situ activation reagents (e.g., carbodiimides like DCC or DIC), which can sometimes lead to side reactions. The trustworthiness of this protocol is validated by monitoring the disappearance of the free amine on the resin. A qualitative ninhydrin (Kaiser) test should be performed post-coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection (used in the preceding step)

-

Ninhydrin test kit

Step-by-Step Coupling Procedure

-

Resin Preparation: Start with the peptide-resin that has just undergone Fmoc deprotection and subsequent washing. Ensure the resin is well-swollen in DMF in a suitable reaction vessel.

-

Reagent Solution Preparation: Dissolve 3 equivalents of this compound in a minimal amount of DMF. Ensure complete dissolution.

-

Coupling Reaction: Add the this compound solution to the reaction vessel containing the resin.

-

Agitation: Agitate the mixture gently at room temperature. The reaction time can vary from 1 to 4 hours. The yellow color of the p-nitrophenolate leaving group may be observed in the solution as the reaction proceeds.

-

Monitoring: After the initial reaction time (e.g., 60 minutes), take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test to check for the presence of free primary amines.

-

Reaction Completion & Washing:

-

If the ninhydrin test is negative, the reaction is complete. Proceed to filter the resin and wash it thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical washing sequence is: DMF (3x), DCM (3x), DMF (3x).

-

If the test is positive, continue the coupling for another 1-2 hours and re-test. If it remains positive, a recoupling step with fresh reagents may be necessary.

-

-

Next Cycle: The resin, now bearing the newly coupled Fmoc-Leu residue, is ready for the next Fmoc deprotection step to continue peptide chain elongation.

Visualization of the Fmoc-SPPS Workflow

The cyclical nature of solid-phase peptide synthesis is ideally suited for visual representation. The diagram below illustrates one full cycle of chain elongation using an Fmoc-protected amino acid.

Caption: A single cycle of chain elongation in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quality Control and Analytical Characterization

While this compound is a derivative used during synthesis, the parent compound, Fmoc-Leu-OH, is often characterized to ensure purity before activation. High purity of the starting materials is critical, as impurities can be incorporated into the final peptide, complicating purification.[8] Key analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the Fmoc-amino acid. High-quality reagents should have a purity of ≥99%.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation. For Fmoc-Leu-OH, characteristic peaks for the fluorenyl, leucine, and carboxyl groups would be expected.[9][10]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its related reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust by handling the solid in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store the compound in a tightly closed container in a cool, dry place.[11] Recommended long-term storage is at -15°C to maintain its integrity.[7]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

References

-

AWS. 600711 Fmoc-L-Leu-OH Rev 03 11/2020. [Link]

-

CEM Corporation. Amino Acid, Fmoc-Leu-OH Safety Data Sheet. [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

PubChem. Fmoc-leucine | C21H23NO4. National Institutes of Health. [Link]

-

Rapp Polymere. Fmoc-Leu Wang Resin. [Link]

-

CEM Corporation. Fmoc-Leu-OH. [Link]

-

PubChem. Fmoc-L-Leu-L-Leu-OH | C27H34N2O5. National Institutes of Health. [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

-

Perras, F. A., et al. (2017). ¹⁷O MAS NMR Correlation Spectroscopy at High Magnetic Fields. The Journal of Physical Chemistry B, 121(48), 10949-10957. [Link]

Sources

- 1. Fmoc-Leu Wang Resin [rapp-polymere.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. CAS 71989-25-8: this compound | CymitQuimica [cymitquimica.com]

- 7. 71989-25-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ajpamc.com [ajpamc.com]

- 9. Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum [chemicalbook.com]

- 10. 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Function of the p-Nitrophenyl Ester in Fmoc-Leu-Onp

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting and activating groups is paramount for achieving high yields and purity.[1][2] This guide delves into the specific and critical function of the p-nitrophenyl (Onp) ester moiety within the Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-Onp) molecule. We will dissect the molecule's architecture, elucidate the electron-withdrawing nature of the Onp group that facilitates peptide bond formation, and provide a mechanistic understanding of its role as a stable yet effective leaving group. This paper aims to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in peptide synthesis.

Molecular Architecture: Deconstructing this compound

To appreciate the function of the Onp ester, one must first understand the distinct roles of each component of the this compound molecule:

-

Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary, base-labile protecting group for the α-amino group of the leucine residue.[3] Its primary function is to prevent the amino group from engaging in unwanted side reactions, such as self-coupling, during the activation and coupling steps.[1][4] The Fmoc group is stable under acidic and neutral conditions but is readily removed by a secondary amine base, typically piperidine, to expose the free amine for the next coupling cycle in SPPS.[5][6]

-

Leu (Leucine): This is the amino acid residue being incorporated into the nascent peptide chain. Leucine is a non-polar, aliphatic amino acid.

-

Onp (p-Nitrophenyl Ester): This is the focus of our discussion. The Onp group is an activating group attached to the carboxyl group of leucine. Its role is to convert the otherwise unreactive carboxyl group into a good electrophile, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6][7]

"this compound" [pos="0,0!", image="https://i.imgur.com/7b8813K.png", label=""];

// Labels Fmoc [pos="-2.5,1.5!", label="Fmoc Group\n(Nα-Protection)", fontcolor="#202124", fontsize=12]; Leu [pos="-0.5,-1.8!", label="Leucine Residue", fontcolor="#202124", fontsize=12]; Onp [pos="3.5,0.5!", label="p-Nitrophenyl Ester\n(Activating Group)", fontcolor="#202124", fontsize=12];

// Invisible edges for positioning labels Fmoc -- "this compound"; Leu -- "this compound"; Onp -- "this compound"; }

Figure 1: Molecular Structure of this compound.

The Core Function: Carboxyl Activation via Electron Withdrawal

The formation of a peptide (amide) bond involves the reaction between a carboxyl group and an amino group.[8] This reaction is thermodynamically favorable but kinetically very slow under standard conditions. The carboxylate is a poor electrophile, and the hydroxyl group (-OH) is a poor leaving group. To accelerate this reaction to a practical rate for synthesis, the carboxyl group must be "activated".[6]

This is the primary function of the p-nitrophenyl ester. The Onp group is a powerful electron-withdrawing group due to the strong resonance and inductive effects of the nitro (-NO₂) group, particularly when it is in the para position on the phenyl ring.

How it works:

-

Inductive Effect: The electronegative oxygen and nitrogen atoms in the nitro group pull electron density away from the phenyl ring through the sigma bonds.

-

Resonance Effect: The nitro group strongly delocalizes the electron density from the phenyl ring through resonance, further enhancing its electron-withdrawing nature.

This combined electron withdrawal pulls electron density away from the ester's carbonyl carbon. This polarization makes the carbonyl carbon significantly more electrophilic (i.e., more positive) and thus much more susceptible to nucleophilic attack by the terminal amino group of the peptide chain.

Mechanism of Action in Peptide Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The p-nitrophenoxide ion is an excellent leaving group because its negative charge is stabilized by delocalization across the aromatic ring and the nitro group. A good leaving group is essential for driving the reaction forward.[9]

The process can be broken down into the following key steps:

-

Nucleophilic Attack: The free N-terminal amine of the peptide chain (anchored to the solid support in SPPS) acts as a nucleophile and attacks the activated, electrophilic carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses. The C-O bond between the carbonyl carbon and the p-nitrophenoxy group breaks.

-

Leaving Group Departure: The p-nitrophenoxide anion is expelled as a stable leaving group. Simultaneously, a proton is transferred from the attacking nitrogen atom (often to a base in the reaction mixture), resulting in the formation of a new peptide bond.

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1 ];

edge [ fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee, arrowsize=0.8 ];

// Nodes Start [label="this compound (Activated Ester)\n+ \nResin-Bound Peptide (Free Amine)"]; Attack [label="Nucleophilic Attack\nby Peptide Amine"]; Intermediate [label="Formation of\nTetrahedral Intermediate"]; Collapse [label="Collapse of Intermediate"]; End [label="New Peptide Bond Formed\n+ \np-Nitrophenoxide (Leaving Group)"];

// Edges Start -> Attack [label="Step 1"]; Attack -> Intermediate [label="Step 2"]; Intermediate -> Collapse [label="Step 3"]; Collapse -> End [label="Step 4"]; }

Figure 2: Workflow of Peptide Bond Formation with this compound.

Practical Considerations and Field Insights

While highly effective, p-nitrophenyl esters are considered moderately reactive compared to more modern activating esters like pentafluorophenyl (Pfp) esters or in-situ activating agents like HOBt/HBTU.[5] This moderate reactivity is both a limitation and an advantage.

| Feature | p-Nitrophenyl (Onp) Esters | Pentafluorophenyl (Pfp) Esters | In-Situ Reagents (e.g., HBTU/HOBt) |

| Reactivity | Moderate | High | Very High |

| Stability | Crystalline, stable solids. Can be isolated and stored.[7] | Generally stable but more reactive. | Generated in situ; not isolated.[10] |

| Racemization Risk | Generally low due to milder reactivity. | Higher risk with sensitive amino acids. | Risk can be managed with additives like HOBt. |

| Use Case | Good for solution-phase synthesis or when slower, more controlled coupling is desired.[5] | Common in automated SPPS for fast coupling. | Standard for most automated and manual SPPS.[5] |

| Side Reactions | Less prone to side reactions with sensitive side chains.[7] | Higher potential for side reactions. | Can cause modification of Asn/Gln side chains if not optimized. |

Expertise in Application:

The choice to use an Onp ester like this compound over a faster reagent is often deliberate.

-

Preventing Side Reactions: For amino acids with sensitive side chains, the milder activation provided by Onp esters can be advantageous, preventing undesired modifications.[7]

-

Segment Condensation: In solution-phase synthesis, particularly for the coupling of larger peptide fragments, the stability and controlled reactivity of Onp esters can be beneficial to minimize epimerization and other side reactions.

-

Historical Context: Before the widespread adoption of modern carbodiimide and phosphonium/aminium-based reagents, active esters like Onp were a cornerstone of peptide synthesis.[5][11] While less common in routine automated SPPS today, they remain relevant for specific applications.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for a manual coupling step on a solid-phase resin.

Assumptions: The synthesis starts with a resin-bound peptide that has just undergone Fmoc deprotection, exposing a free N-terminal amine.

Reagents & Materials:

-

Resin-bound peptide (e.g., on Rink Amide or Wang resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for manual SPPS

Protocol:

-

Resin Preparation: After the final wash step of the previous Fmoc deprotection cycle, ensure the resin is well-swollen in DMF. Drain the solvent completely.

-

Coupling Solution Preparation: Dissolve 3.0 equivalents of this compound (relative to the resin loading capacity) in a minimal amount of DMF.

-

Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. Coupling with Onp esters can take from 2 to 12 hours, significantly longer than modern methods.

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Proceed to Next Cycle: The resin is now ready for the Fmoc deprotection step of the newly added Leucine residue, followed by the next coupling cycle.

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1" ];

edge [ fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee, arrowsize=0.8 ];

// Nodes with colors Start [label="Start of Cycle:\nResin-Peptide-NH2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Add this compound\n(Coupling Step)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Resin\n(Remove excess reagent\n& p-nitrophenol)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash Resin\n(Remove Piperidine\n& Dibenzofulvene)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Cycle:\nReady for next AA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Wash1 [label="Monitor with Kaiser Test"]; Wash1 -> Deprotection; Deprotection -> Wash2; Wash2 -> End; End -> Coupling [style=dashed, label="Begin Next Cycle"]; }

Figure 3: A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

The p-nitrophenyl ester in this compound serves as a classic and effective activating group for peptide bond formation. Its function is rooted in the powerful electron-withdrawing properties of the p-nitro group, which renders the carboxyl carbon highly electrophilic and transforms the p-nitrophenoxy moiety into a stable leaving group. While modern, faster-acting reagents have become standard in high-throughput SPPS, the stability, controlled reactivity, and low risk of racemization associated with Onp esters ensure their continued relevance in specific applications, particularly in solution-phase synthesis and for sequences prone to side reactions. A thorough understanding of its mechanism and practical considerations remains a valuable asset for any scientist involved in the art and science of peptide synthesis.

References

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-32). Wiley-VCH.

- Gagnon, P., Huang, X., Therrien, E., & Keillor, J. W. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717–7719.

-

Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

-

ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

- Wescott, C. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100579.

- Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society, 81(21), 5691–5695.

- Frontiers Media S.A. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry, 10, 978864.

- Najera, C. (2002). From α-amino acids to peptides: the state of the art. Chemical Society Reviews, 31(4), 211-218.

- Google Patents. (1993). US5233044A - Active esters for solid phase peptide synthesis.

- Wiley-VCH GmbH. (2020). Ynamide‐Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications.

- Thieme. (2021). Peptide Bond Formation by Using p-Nitrophenyl Esters. Synfacts, 17(01), 0111.

-

ConnectSci. (n.d.). The synthesis and polymerization of peptide p-nitrophenyl esters. Retrieved from [Link]

-

ResearchGate. (2019). Kinetics of prebiotic depsipeptide formation from the ester-amide exchange reaction. Retrieved from [Link]

- ScienceDirect. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Tetrahedron, 97, 132386.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Peptide Synthesis: The Role of Nitrophenyl Amino Acid Intermediates. Retrieved from [Link]

- Kent, S. B. (2009). Introduction to Peptide Synthesis. Methods in Enzymology, 462, 3-24.

- Hutton, C. A., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Fmoc-Leu-OH and Fmoc-Leu-ONp

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The crucial step in this process is the formation of the amide bond, a reaction that requires the activation of a carboxyl group on the incoming amino acid. For decades, two primary strategies have been employed for this purpose: the in-situ activation of a standard Fmoc-amino acid like Fmoc-Leu-OH, and the use of pre-activated esters, exemplified by Fmoc-Leu-ONp (p-nitrophenyl ester). This guide provides an in-depth technical comparison of these two approaches, delving into their underlying chemical mechanisms, reaction kinetics, advantages, and disadvantages. We will present detailed experimental protocols, quantitative comparisons, and expert recommendations to empower researchers in making informed decisions for their specific synthesis needs, ultimately enhancing peptide purity, yield, and overall efficiency.

The Fundamental Chemistry of Amide Bond Formation in SPPS

The success of any peptide synthesis hinges on the efficient and high-fidelity formation of amide (peptide) bonds between amino acid residues. In Fmoc-based SPPS, the process involves the coupling of a C-terminally protected Fmoc-amino acid to the free N-terminus of a growing peptide chain, which is anchored to a solid support resin. However, the direct reaction between a carboxylic acid (from the incoming amino acid) and an amine (on the resin-bound peptide) is thermodynamically unfavorable and kinetically slow. Therefore, the carboxyl group of the incoming Fmoc-amino acid must first be "activated" to facilitate the nucleophilic attack by the amine. This activation is the central point of divergence between the Fmoc-Leu-OH and this compound methodologies.

In-Situ Activation: The Fmoc-Leu-OH Strategy

The modern standard in SPPS involves the use of Fmoc-amino acids with a free carboxyl group, such as Fmoc-Leu-OH. These are activated in-situ, meaning the activation occurs directly within the reaction vessel just prior to coupling. This is achieved by introducing coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group.

Common classes of activating agents include:

-

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is typically included. These additives act as activated ester intermediates, improving coupling efficiency and safety.

-

Uronium/Phosphonium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are considered the gold standard for many applications. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated ester in-situ that rapidly couples to the peptide chain.

The primary advantage of this approach is its high reactivity, leading to faster and more efficient coupling reactions, which is especially critical for sterically hindered amino acids or "difficult" sequences.

Figure 1: In-situ activation and coupling of Fmoc-Leu-OH.

Pre-Activation: The this compound Strategy

An older, yet conceptually straightforward, strategy is the use of "active esters". In this method, the Fmoc-amino acid is pre-activated by converting its carboxyl group into an ester with an electron-withdrawing group, which makes the ester carbonyl highly susceptible to nucleophilic attack. This compound is a classic example, where the carboxyl group of Fmoc-Leucine is esterified with p-nitrophenol. The -NO₂ group is strongly electron-withdrawing, making the p-nitrophenoxide a good leaving group.

The key difference is that this compound is a stable, isolable compound. The coupling step simply involves dissolving the active ester and adding it to the deprotected resin. No additional coupling reagents are needed in the reaction vessel. The reaction proceeds via a direct aminolysis of the ester bond. While this simplifies the coupling step itself, the overall process is often slower than modern in-situ methods.[1] Historically, active esters were appealing because they were well-defined intermediates, which was thought to reduce side reactions.[1] However, their insufficient reaction rates made them less suitable for the rapid, automated synthesis that is common today.[1]

Figure 2: Direct coupling mechanism of pre-activated this compound.

A Tale of Two Leucines: A Comparative Analysis

The choice between Fmoc-Leu-OH and this compound is not merely a matter of preference but a technical decision based on the specific requirements of the synthesis.

Fmoc-Leu-OH: The Workhorse of Modern SPPS

Advantages:

-

High Reactivity & Speed: When combined with modern uronium salt activators like HBTU or HATU, coupling reactions are often complete in 10-60 minutes.[2][3] This high efficiency is crucial for driving reactions to completion, especially for sterically hindered amino acids.[3]

-

Flexibility: The researcher can choose from a wide arsenal of coupling reagents and additives (e.g., DIC/HOBt, HBTU, HATU/HOAt) to tailor the reactivity for a specific coupling challenge.[4][5] For example, HATU is known to be faster and cause less epimerization than HBTU.[5]

-

Cost-Effectiveness: Fmoc-Leu-OH is generally less expensive to manufacture than its pre-activated ester counterpart. While the cost of coupling reagents must be factored in, for large-scale synthesis, the overall cost is often lower.

-

Reduced Racemization Risk (with additives): The use of additives like HOBt or HOAt significantly suppresses racemization by rapidly converting the highly reactive intermediate into a more stable active ester, minimizing the window for side reactions.[5][6]

Disadvantages:

-

Requires Ancillary Reagents: The need for coupling reagents and bases adds complexity and cost to the process. These reagents can also be hazardous and require careful handling.

-

Potential for Side Reactions: Improper pre-activation times or stoichiometry of coupling reagents can lead to side reactions. For instance, uronium reagents like TBTU or HBTU can react with the free amino group on the peptide-resin to form guanidine derivatives if not properly pre-activated with the amino acid first.[7]

This compound: The Classic Active Ester

Advantages:

-

Simplicity in Coupling: As a pre-activated reagent, it eliminates the need for in-situ activation steps, simplifying the coupling protocol. One simply dissolves the active ester and adds it to the resin.

-

Milder Conditions: The coupling reaction does not require the presence of a strong organic base like DIPEA, which can sometimes promote side reactions.

-

Stability and Handling: this compound is a crystalline solid that is generally stable for storage, making it convenient to handle and weigh.

Disadvantages:

-

Slower Reaction Kinetics: The aminolysis of p-nitrophenyl esters is significantly slower than couplings mediated by modern reagents.[1] This can lead to incomplete coupling, especially in difficult sequences, requiring much longer reaction times or double coupling protocols.

-

Lower Reactivity: Due to steric hindrance from the polymer support, the reactivity of active esters in SPPS is lower than what might be observed in solution-phase chemistry.[8] This makes them less suitable for sterically demanding couplings.

-

Monitoring Interference: The reaction releases p-nitrophenol, a yellow chromophore. While this can be used to monitor the reaction progress spectrophotometrically, it can also interfere with colorimetric tests like the Kaiser test, which relies on a clear color change to detect free amines.

-

Racemization Potential: While the coupling itself has a low risk of racemization, the initial synthesis of the this compound from Fmoc-Leu-OH can introduce racemization if not performed under carefully controlled conditions.

Quantitative & Qualitative Comparison

The following table summarizes the key operational differences between the two approaches.

| Parameter | Fmoc-Leu-OH with HBTU/DIPEA | This compound |

| Typical Coupling Time | 10 - 60 minutes[2][3] | 2 - 24 hours |

| Coupling Efficiency | Very High (>99% typical) | Moderate to High (Sequence dependent) |

| Racemization Risk | Low (with HOBt/HOAt additives)[2] | Low during coupling; risk during initial ester synthesis |

| Reagents Required | Fmoc-AA, Coupling Reagent, Base | Fmoc-AA-ONp only |

| Protocol Complexity | Higher (pre-activation step) | Lower (direct addition) |

| Cost | Lower AA cost, but requires reagents | Higher AA derivative cost |

| Primary Application | Standard automated and manual SPPS | Niche applications, historical methods |

Experimental Protocols & Workflows

To ensure the integrity of the synthesis, each protocol must include validation steps. The Kaiser test is a reliable qualitative method to check for the presence of free primary amines. A positive result (blue beads) after deprotection indicates the Fmoc group was successfully removed. A negative result (clear/yellow beads) after the coupling step indicates the reaction has gone to completion.

Protocol: Coupling with Fmoc-Leu-OH / HBTU

This protocol outlines a single coupling cycle for adding Fmoc-Leu-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation & Deprotection: a. Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[2] d. Drain the solution. e. Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal.[2] f. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. g. Validation: Perform a Kaiser test. A strong blue color confirms the presence of the free amine.

2. Amino Acid Activation & Coupling: a. In a separate vessel, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the mixture. c. Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[2] d. Add the pre-activated amino acid solution to the deprotected resin. e. Agitate the mixture for 30-60 minutes at room temperature.[3] f. Drain the reaction solution and wash the resin with DMF (3-5 times). g. Validation: Perform a Kaiser test. The beads should remain colorless or slightly yellow, indicating complete coupling.

Figure 3: Standard SPPS workflow using Fmoc-Leu-OH with HBTU activation.

Protocol: Coupling with this compound

This protocol outlines the coupling of the pre-activated this compound. Note the significantly longer coupling time.

1. Resin Preparation & Deprotection: a. Follow steps 1a through 1g from the Fmoc-Leu-OH protocol.

2. Coupling Reaction: a. Dissolve this compound (3 eq.) in a minimal amount of DMF. b. Add the solution to the deprotected resin. c. Agitate the mixture for 4-12 hours at room temperature. The reaction progress can be monitored by observing the release of yellow p-nitrophenol into the solution. d. Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) until the washings are colorless. e. Validation: Perform a Kaiser test. The beads should remain colorless. If a blue color persists, a second coupling may be required.

Practical Considerations & Expert Recommendations

As a Senior Application Scientist, my recommendation is grounded in achieving the highest probability of success for a given synthesis.

-

For Routine & Automated Synthesis: The Fmoc-Leu-OH strategy with a uronium/phosphonium salt activator (HBTU, HATU, etc.) is unequivocally the method of choice. Its speed, high efficiency, and the vast body of literature supporting its use make it the most reliable and robust option for synthesizing peptides of any length, including those with difficult sequences.[3]

-

For Sterically Hindered Couplings: The high reactivity afforded by in-situ activation is not just a convenience; it is often a necessity. For couplings involving bulky amino acids (e.g., Aib) or secondary amines, the power of reagents like HATU is required to achieve acceptable yields where this compound would likely fail.

-

When to Consider this compound: The use of this compound in modern SPPS is rare. It might be considered in specific, niche applications where the presence of coupling reagents or bases must be avoided at all costs, or for educational purposes to demonstrate the fundamental principles of active esters. It may also be used in solution-phase synthesis where reaction times are less critical.

Conclusion

The evolution of solid-phase peptide synthesis has been driven by the quest for greater speed, purity, and efficiency. While this compound represents a historically important and conceptually simple approach based on stable, pre-activated esters, its utility has been largely superseded. The slower kinetics and lower reactivity are significant drawbacks in the context of modern, automated SPPS. The Fmoc-Leu-OH methodology, coupled with powerful in-situ activating reagents, offers a superior combination of speed, flexibility, and coupling efficiency. It stands as the current gold standard, empowering researchers to tackle increasingly complex peptide targets with a high degree of confidence and success. For professionals in drug development and research, mastering the nuances of in-situ activation is a critical skill for the efficient and reliable synthesis of high-quality peptides.

References

-

Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461–469. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]

-

Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications (London), (21), 1259-1260. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Han, Y., & Kim, Y. A. (2004). An overview of the recent progress in peptide coupling reagents. Current Opinion in Chemical Biology, 8(3), 221-227. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility and Stability of Fmoc-Leu-Onp for Peptide Synthesis and Drug Development

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester (Fmoc-Leu-Onp) is an activated amino acid derivative crucial for the synthesis of peptides. Its efficacy in coupling reactions is fundamentally dependent on its solubility in reaction solvents and its stability in solution. This technical guide provides an in-depth analysis of the physicochemical factors governing the solubility and stability of this compound. We present detailed, field-proven protocols for experimentally determining these parameters, discuss the primary degradation pathways, and offer actionable recommendations for the handling, storage, and optimal use of this reagent to ensure reproducibility and high-yield synthesis in research and development settings.

Introduction: The Critical Role of Activated Esters

In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount. The Nα-Fmoc protecting group strategy is a cornerstone of modern SPPS, valued for its acid stability and mild, base-labile deprotection conditions.[1] Within this framework, pre-activated amino acid derivatives are employed to enhance coupling kinetics and yields. Fmoc-L-leucine p-nitrophenyl ester (this compound) is one such derivative, where the carboxyl group of leucine is converted into a highly reactive ester. The p-nitrophenyl group is an excellent leaving group, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain.

However, this engineered reactivity is a double-edged sword. The same properties that make this compound an efficient acylating agent also render it susceptible to degradation. Furthermore, its solubility profile dictates its utility in various SPPS protocols and solvent systems. An understanding of these two parameters—solubility and stability—is not merely academic; it is essential for optimizing reaction conditions, minimizing side-product formation, and ensuring the chemical integrity of the final peptide product.[2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to master the handling and application of this compound.

Physicochemical Properties of this compound

The behavior of this compound in solution is governed by the distinct characteristics of its three constituent moieties:

-

The Fmoc Group: A large, nonpolar, and aromatic moiety, the fluorenylmethoxycarbonyl group heavily influences the molecule's solubility, favoring dissolution in organic solvents. Its key chemical feature is the acidic proton at the C9 position of the fluorene ring, which makes the entire group susceptible to cleavage by bases.[3]

-

The Leucine Side Chain: The isobutyl side chain of leucine is aliphatic and hydrophobic, further contributing to the molecule's preference for non-aqueous environments.

-

The p-Nitrophenyl (Onp) Ester: This is the "business end" of the molecule during coupling. The electron-withdrawing nitro group makes the ester carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity is the primary source of the compound's instability, particularly towards hydrolysis.

While specific quantitative solubility data for this compound is not widely published, valuable insights can be drawn from its precursor, Fmoc-L-leucine (Fmoc-Leu-OH). Fmoc-Leu-OH is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations of approximately 30 mg/mL.[4][5][6] It is expected that this compound will exhibit a similar or slightly enhanced solubility profile in these solvents due to the addition of the aromatic Onp group. Conversely, its solubility in aqueous or highly protic solvents is expected to be very low.[7]

Solubility Profile and Experimental Determination

The choice of solvent in peptide synthesis is critical, impacting not only reagent solubility but also resin swelling and reaction kinetics. The solubility of this compound must be sufficient to achieve the desired concentration for efficient coupling without precipitation.

Expected Solubility in Common Solvents

Based on the physicochemical properties of the parent compound Fmoc-Leu-OH, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions; for precise work, experimental verification is mandatory.

| Solvent | Abbreviation | Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | Excellent solvent for Fmoc-protected amino acids; widely used in SPPS.[7] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | Strong solubilizing power for a wide range of organic molecules.[4][8] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | Often used as a substitute for DMF, with similar properties. |

| Dichloromethane | DCM | Nonpolar | Moderate | Good for dissolving nonpolar compounds, but may be less effective than DMF/NMP. |

| Acetonitrile | ACN | Polar Aprotic | Moderate | Commonly used in HPLC; solubility can be limited for larger protected amino acids. |

| Tetrahydrofuran | THF | Nonpolar Ether | Moderate to Low | Less polar than DMF, may not be as effective. |

| Ethanol | EtOH | Polar Protic | Moderate | The parent compound is soluble, but stability may be a concern due to potential transesterification.[6] |

| Water | H₂O | Polar Protic | Very Low | The molecule is predominantly hydrophobic.[7][9] |

Protocol for Quantitative Solubility Determination

This protocol provides a reliable method for determining the saturation solubility of this compound in a given solvent at a specific temperature.

Objective: To accurately measure the concentration of this compound in a saturated solution.

Materials:

-

This compound, crystalline solid

-

Solvents of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

Methodology:

-

Preparation of Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 50 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) in a volumetric flask to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated RP-HPLC method (see Section 4.3). Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the saturation solubility, typically expressed in mg/mL or mol/L.

Stability Profile and Degradation Pathways

The stability of this compound in solution is a critical parameter, as degradation leads to the loss of active reagent and the introduction of impurities. The two primary pathways of degradation are hydrolysis of the activated ester and premature cleavage of the Fmoc group.

Major Degradation Pathways

-

Hydrolysis of the p-Nitrophenyl Ester: The highly electrophilic carbonyl carbon of the Onp ester is susceptible to nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction mixture. This results in the formation of inactive Fmoc-Leu-OH and p-nitrophenol. This pathway is accelerated in protic solvents and by the presence of moisture.

-

Cleavage of the Fmoc Group: The Fmoc group is designed to be removed by secondary amines like piperidine.[10] However, it can also be slowly cleaved by other bases or even by the free amino group of another this compound molecule, particularly at elevated temperatures or during prolonged storage in solution. This degradation pathway yields dibenzofulvene (DBF) and Leu-Onp.

Expected Stability in Common Solvents

The stability of a prepared stock solution is highly dependent on solvent choice and storage conditions.

| Solvent | Expected Stability | Rationale |

| DMF / NMP | Moderate | Best choice for stock solutions. Stability is limited by trace water (hydrolysis) and inherent amine impurities (Fmoc cleavage). Use high-purity, anhydrous grades. |

| DCM | Moderate to High | Aprotic and non-nucleophilic. Good stability if kept anhydrous. |

| DMSO | Moderate | Anhydrous DMSO provides good stability, but it is highly hygroscopic. |

| ACN / THF | Moderate | Stability is good in anhydrous conditions, but generally lower solubility limits utility. |

| Protic Solvents (e.g., EtOH) | Low | Susceptible to hydrolysis and/or transesterification. Solutions in these solvents should be used immediately. |

| Solvents with Basic Impurities | Low | Amines or other bases will accelerate the cleavage of the Fmoc group. |

Protocol for Stability Assessment via HPLC

This protocol allows for the monitoring of this compound degradation over time in a specific solvent.

Objective: To quantify the percentage of intact this compound remaining in solution over a defined time course.

Materials:

-

Stock solution of this compound in the test solvent at a known concentration (e.g., 0.2 M in DMF).

-

Vials with screw caps.

-

Thermostatically controlled environment (e.g., benchtop at 25 °C).

-

HPLC system with a UV detector (a diode array detector is preferred to aid in peak identification).

-

Validated RP-HPLC method.

Suggested HPLC Method:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 30% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 265 nm and 300 nm (Fmoc group has characteristic absorbance)[6][11]

-

Temperature: 30 °C

Methodology:

-

Initial Analysis (T=0): Immediately after preparing the stock solution, withdraw an aliquot, dilute it appropriately, and inject it into the HPLC. This chromatogram serves as the baseline (100% intact).

-

Incubation: Store the stock solution vial under the desired conditions (e.g., capped, on the lab bench at 25 °C).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw another aliquot from the stock solution.

-

Analysis: Dilute and analyze each time-point sample using the same HPLC method.

-

Data Analysis: For each chromatogram, integrate the peak area corresponding to intact this compound. New peaks corresponding to degradation products (e.g., Fmoc-Leu-OH) should be noted.

-

Calculation: Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to visualize the stability profile.

Practical Recommendations for Handling and Storage

To maximize the shelf-life and performance of this compound, adhere to the following best practices:

-

Solid Storage: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.[8][12] Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation onto the cold powder.[12]

-

Solution Preparation: Use only high-purity, anhydrous solvents to prepare solutions. Solvents like DMF and NMP should be from a freshly opened bottle or have been properly dried and stored.

-

Solution Storage: Stock solutions of activated esters should always be prepared fresh for immediate use. If temporary storage is unavoidable, store the solution in a tightly capped vial at low temperatures (e.g., 4°C) for the shortest possible duration. Do not store solutions for more than a day.[4][5]

-

Inert Atmosphere: When preparing and storing solutions, purging the vial with an inert gas like argon or nitrogen can help displace moisture and oxygen, prolonging stability.[4]

Conclusion

This compound is a potent and effective reagent for peptide synthesis, but its utility is directly tied to its solubility and stability. High solubility in polar aprotic solvents like DMF and NMP makes it well-suited for standard SPPS protocols. However, its inherent reactivity towards nucleophiles—especially water—and the base-lability of the Fmoc group represent key stability challenges. By understanding the degradation pathways and implementing the rigorous experimental protocols outlined in this guide, researchers can confidently determine optimal conditions for their specific applications. Adherence to best practices for storage and handling will further ensure the integrity of the reagent, leading to more reliable, reproducible, and higher-quality peptide synthesis outcomes.

References

-

Zhao, L., et al. (2025). Solubility of Fmoc‑l‑Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Activated Carbon Blog. (2025). What are the safety precautions when handling Amino Acid Activated Carbon?. Retrieved from [Link]

-

Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

-

Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of Fmoc- l -Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Eost, E., et al. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 926(1), 109-121. Retrieved from [Link]

-

Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences. Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]

-

Wolman, Y., Ladkany, D., & Frankel, M. (1967). Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society C: Organic, 689-690. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2167. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. phenomenex.com [phenomenex.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS 35661-60-0: Fmoc-leucine | CymitQuimica [cymitquimica.com]

- 8. raybiotech.com [raybiotech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

Introduction to the Application of Fmoc-Leu-ONp in Solid-Phase Peptide Synthesis

An In-Depth Technical Guide for Beginner Researchers

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven understanding of Nα-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to peptide synthesis for those new to the field.

PART 1: Core Principles of Fmoc-SPPS and the Role of Active Esters

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support.[1] The Fmoc/tBu strategy is the most prevalent approach, prized for its mild reaction conditions.[] This strategy relies on two key principles:

-

Temporary Nα-Protection: The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This prevents self-polymerization during the coupling step. The Fmoc group is removed with a mild base, typically piperidine, in a process called deprotection.[3]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups (e.g., tert-Butyl, tBu). These remain intact during the iterative Fmoc deprotection cycles and are only removed at the end of the synthesis during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]

The Critical Role of Carboxyl Activation

A peptide bond is formed between the free Nα-amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid. This condensation reaction does not proceed spontaneously; the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by the amine.